Home > Products > Building Blocks P11485 > 7-Oxa-2-azaspiro[3.5]nonane
7-Oxa-2-azaspiro[3.5]nonane - 194157-10-3

7-Oxa-2-azaspiro[3.5]nonane

Catalog Number: EVT-358775
CAS Number: 194157-10-3
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Spirocyclic compounds, characterized by their unique structural motif where two rings are joined at a single atom, have garnered significant interest in medicinal chemistry due to their three-dimensional complexity and potential for biological activity. Among these, the 7-Oxa-2-azaspiro[3.5]nonane scaffold has emerged as a versatile core structure for the development of new therapeutic agents. This comprehensive analysis will explore the synthesis, mechanism of action, and applications of compounds based on the 7-Oxa-2-azaspiro[3.5]nonane scaffold across various fields, drawing on the latest research findings.

Applications in Various Fields

Pharmacology

In pharmacology, spirocyclic compounds have been investigated for their potential as therapeutic agents. For example, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown moderate to potent activity against various cancer cell lines, with certain compounds demonstrating significant cytotoxicity and potential as anticancer agents2. Additionally, the design and synthesis of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have yielded compounds with potent antibacterial activity against respiratory pathogens, offering a promising avenue for the treatment of respiratory tract infections3.

Drug Discovery

In the realm of drug discovery, the construction of multifunctional modules based on thia/oxa-azaspiro[3.4]octanes has been reported. These novel spirocycles are intended to serve as diverse scaffolds for the development of new drugs, with enantioselective approaches to their synthesis also explored4. Furthermore, oxa/azaspiro[4,5]trienone derivatives have been synthesized and found to induce apoptosis in cancer cells through mitochondrial disruption, highlighting their potential as apoptosis inducers in cancer therapy5.

Organic Synthesis

From an organic synthesis perspective, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has led to the efficient synthesis of new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives, expanding the repertoire of spirocyclic compounds available for further biological evaluation6.

2-Azaspiro[3.3]heptane-1-carboxylic Acid

Compound Description: This compound serves as a bioisostere of pipecolic acid, a well-known natural product. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The use of this compound in drug design stems from its ability to mimic the biological activity of pipecolic acid .

1-Substituted 2-Azaspiro[3.3]heptanes

Compound Description: This group of compounds represents a class of molecules containing a cyclobutane ring directly attached to the azaspiro system. They are considered important motifs in modern drug discovery due to their potential for diverse biological activities .

1-Substituted 2-Azaspiro[3.4]octane

Compound Description: This compound class is structurally analogous to the 1-substituted 2-Azaspiro[3.3]heptanes, with an expansion of the spirocyclic ring to a five-membered ring .

1-Substituted 2-Azaspiro[3.5]nonane

Compound Description: Similar to the previously described azaspiro compounds, this group possesses a six-membered spirocyclic ring, directly connected to the 2-azaspiro[3.3]heptane core .

7-Azaspiro[3.5]nonane-7-carboxamide Derivatives

Compound Description: These compounds are recognized for their potential in treating diseases and pathological conditions associated with fatty acid amide hydrolase (FAAH) activity .

1-Oxa-2-azaspiro[2.5]octane

Compound Description: This compound is a versatile reagent used for selective electrophilic amination reactions targeting nitrogen, sulfur, carbon, and oxygen nucleophiles .

2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene (1a) and Derivatives

Compound Description: These compounds, particularly compound 1a, demonstrate analgesic activity in animal models of pain. The presence of the 2-amino-1,3-thiazine ring system appears crucial for their analgesic properties .

2-Amino-7-oxa-3-thia-1-azaspiro[5.4]dec-1-ene

Compound Description: This compound, part of the spiro heterocycles series investigated for analgesic activity, further supports the importance of the 2-amino-1,3-thiazine system for this biological effect .

2-Amino-3-thia-1-azaspiro[5.5]undec-1-ene

Compound Description: This compound, lacking the oxygen atom present in the previous two related compounds, further emphasizes the significance of the 2-amino-1,3-thiazine moiety for analgesic activity .

2-Amino-7-oxa-1-azaspiro[5.5]undec-1-ene

Compound Description: This compound, lacking the thiazine ring, did not exhibit analgesic activity in the study, suggesting its importance in contributing to the observed biological effects in the other related compounds .

1-Aza-2-bis(2-chloroethyl)amino-3-oxa-2-oxo-2-phospha-7-thia-bicyclo[4.4.0]decanes (Diastereomers 4 and 5)

Compound Description: These compounds are diastereomeric cyclophosphamide derivatives, studied using NMR spectroscopy and molecular modeling to determine their stereochemistry and conformational preferences .

1-Aza-2-bis(2-chloroethyl)amino-3-oxa-2-oxo-2-phospha-7-thia-bicyclo[4.3.0]nonanes (Diastereomers 6 and 7)

Compound Description: These diastereomers are structurally similar to the previously described bicyclo[4.4.0]decane derivatives, with a smaller ring size in the bicyclic system .

1-Hydroxymethyl-5-phenyl-7-oxa-4-azaspiro[2.5]octan-8-one

Compound Description: This compound is a derivative of a cyclopropane amino acid. Its crystal structure revealed an unusual ring opening in the heterocycle around the carbon linked to the cyclopropane .

N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane-1,3-dione Derivatives (Compounds 5-10)

Compound Description: This series of compounds was investigated for their affinity towards serotonin 5-HT1A and 5-HT2A receptors, with those containing a methylene spacer (compounds 5-7) exhibiting low affinity .

N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione Derivatives (Compounds 11-16)

Compound Description: These compounds, analogous to the previous series but with a larger spirocycle, also exhibited varying affinities for serotonin 5-HT1A and 5-HT2A receptors .

(1α,2β,4β,5α,7β)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide Monohydrate (Thiotropium Bromide Monohydrate)

Compound Description: This compound is a muscarinic receptor antagonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The described γ-modification of this compound exhibits improved solubility .

2-Hydroxyl-4-oxa-5-thia Tricycle[4.2.1.03,7] Nonane Derivative

Compound Description: This class of compounds is derived from a novel alicyclic epoxide and has potential applications in various fields due to its unique tricyclic structure .

(5R,8S)-8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione (1) and (5S,8R)-8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione (2)

Compound Description: These two compounds are enantiomers, each containing the 3,6-dihydro-2H-1,4-oxazin-2-one fragment. This fragment's conformation was studied and compared to other structures containing this moiety .

Methyl 7-Oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates

Compound Description: These compounds are synthesized via a cascade transformation of [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates under catalytic hydrogenation conditions .

Sulfonyl Phosphonic 1,4-Dithia-7-azaspiro[4.4]nonane Derivatives

Compound Description: This group of compounds exhibits moderate inhibitory activity against matrix metalloproteinase-2 (MMP-2) and has potential for development as MMP inhibitors .

4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)amino]benzoic Acid

Compound Description: This compound was synthesized and its crystal structure was determined as part of a study on packing motifs in succinimides .

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic Acid

Compound Description: This novel compound, featuring a phenyl group at the 7-position and two oxygen atoms in the nine-membered ring, was synthesized and characterized, demonstrating its potential utility as a building block for further chemical modifications .

8-tert-Butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one

Compound Description: This compound was studied to determine its absolute configuration using NMR spectroscopy, highlighting the importance of stereochemical considerations in spirocyclic molecules .

(S)-1-Oxa-3,6,8-triaza-3,6,8-trimethylspiro-[4.4]nonane-2,4,7,9-tetraone

Compound Description: This compound, a trimethyl derivative of (-)-caffolide, was synthesized and its structure was determined by X-ray crystallography .

[7(S)-(1α,2β,4β,5α,7β]-7-(3-Hydroxy-1-oxo-2-phenyl-propoxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide Monohydrate (Methscopolamine Bromide Monohydrate)

Compound Description: This compound, methscopolamine bromide monohydrate, is a muscarinic receptor antagonist .

3-Acetyltetronic Acids Bearing a Pyrrolidin-2-one Moiety

Compound Description: These compounds were synthesized via a novel reaction of allomaltol-containing hydrazides with 1,1'-carbonyldiimidazole (CDI), showcasing a new approach to forming substituted tetronic acids .

(+/-)-2,7,8-epi-Perhydrohistrionicotoxin (4)

Compound Description: This compound is a spirocyclic perhydrohistrionicotoxin derivative, synthesized through a stereoselective route involving a conjugate addition/dipolar cycloaddition cascade .

Tricyclo[4.3.1.1(3.8)]undecan-1-amine

Compound Description: This compound was identified as a potential antimicrobial secondary metabolite produced by Klebsiella pneumoniae .

7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane-2,2-dione (Cyclotaurolidine)

Compound Description: Cyclotaurolidine is known for its antimicrobial properties and is used in preparing antimicrobial formulations, particularly for medical devices like catheters, to prevent infections .

Alstolarines A and B

Compound Description: Alstolarines A (1) and B (2) are two novel monoterpenoid indole alkaloids isolated from Alstonia scholaris. Alstolarine A is the first vobasinyl-type alkaloid featuring a 21-oxa-4-azaspiro[4,4]nonane unit, while Alstolarine B is the first 21-nor-vobasinyl-type alkaloid with a 3-oxa-4-azatricyclo[5.1.1.13,20]undecane ring system. Both compounds exhibit promising vasorelaxant activities .

8-Benzyloxymethyl-3,4,5-tribenzoyloxy-9-oxa-1-azabicyclo[4.2.1]nonane (8)

Compound Description: This polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonane derivative was prepared as a single diastereomer through an intramolecular 1,3-dipolar cycloaddition reaction .

8-Methoxycarbonyl 9-Oxa-1-azabicyclo[4.2.1]nonane (Diastereomers 15 and 16)

Compound Description: These two diastereomers were synthesized through an intramolecular 1,3-dipolar cycloaddition, similar to the synthesis of compound 8 .

1-Oxa-7-azaspiro[3,5]nonane

Compound Description: This spirocyclic oxetane is a key intermediate in the synthesis of a novel spirocyclic oxetane-fused benzimidazole, which has potential applications in drug discovery due to its unique structure .

1,6-Dithia-4,9-diazaspiro[4.4]non-2-enes

Compound Description: This class of compounds was synthesized using 1,2-diaza-1,3-butadienes and 2-mercapto-2-thiazoline as starting materials, highlighting a new approach for constructing spirocyclic systems containing multiple heteroatoms .

1-Oxa-6-thia-4,9-diazaspiro[4.4]non-7-enes

Compound Description: These spirocyclic compounds were synthesized using 1,2-diaza-1,3-butadienes and oxazolidine-2-thione, demonstrating a direct approach to forming spirocyclic systems with multiple heteroatoms .

1-Benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile

Compound Description: One diastereomer of this compound was synthesized via a diiron nonacarbonyl-assisted spirocyclization reaction, showcasing a novel approach for forming spirocyclic compounds with specific stereochemistry .

2-(1-(4-(2-Cyanophenyl)-1-benzyl-1H-indol-3-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro[5.5]undecane (CIMO)

Compound Description: CIMO exhibits anticancer activity against both estrogen receptor-negative and estrogen receptor-positive breast cancer cells by inhibiting the JAK2/STAT3 signaling pathway .

1-Oxa-4-thiaspiro[4.4]nonan-2-one

Compound Description: This compound is a key starting material for the synthesis of various bispiroheterocyclic systems with potential antimicrobial activities .

1-Oxa-4-thiaspiro[4.5]-decan-2-one

Compound Description: This spirocyclic compound, similar to the previous one but with a larger ring, also serves as a starting material for synthesizing bispiroheterocyclic systems with antimicrobial potential .

2-Oxa-7-azaspiro[3.5]nonane

Compound Description: This spirocyclic oxetane is a key intermediate in the synthesis of a novel spirocyclic oxetane-fused benzimidazole, which has potential applications in drug discovery due to its unique structure .

2-Oxa-6-azaspiro[3.3]heptane

Compound Description: This spirocyclic oxetane, structurally similar to 2-oxa-7-azaspiro[3.5]nonane but with a smaller ring size, is also a precursor to spirocyclic oxetane-fused benzimidazoles .

1ʹ,2ʹ-Dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]

Compound Description: This tetracyclic compound is a novel spirocyclic oxetane-fused benzimidazole, synthesized through the oxidative cyclization of an o-cycloalkylaminoacetanilide derived from 2-oxa-7-azaspiro[3.5]nonane .

Source and Classification

7-Oxa-2-azaspiro[3.5]nonane is derived from the broader family of azaspiro compounds, which are known for their complex structures and biological activities. The compound has been identified as a promising candidate in drug discovery, with several studies highlighting its biological activity and potential therapeutic applications .

Synthesis Analysis

The synthesis of 7-Oxa-2-azaspiro[3.5]nonane involves a two-step cyclization process that efficiently constructs its spirocyclic structure.

Synthesis Steps:

  1. First Cyclization Reaction:
    • Reactants: Compound 1 (e.g., bis(2-chloroethyl) ether) and Compound 2 are combined in N,N-dimethylformamide (DMF) with an acid-binding agent.
    • Conditions: The reaction occurs at temperatures between 70-100 °C for 10-24 hours, facilitated by a phase transfer catalyst and iodo metal salt to yield Compound 3 .
  2. Second Cyclization Reaction:
    • Reactant: Compound 3 is treated with lithium aluminum hydride in a suitable solvent.
    • Outcome: This step leads to the formation of 7-Oxa-2-azaspiro[3.5]nonane, achieving yields greater than 82%. The process is noted for its simplicity and environmental friendliness, making it suitable for large-scale production .
Molecular Structure Analysis

The molecular structure of 7-Oxa-2-azaspiro[3.5]nonane features a spirocyclic configuration where the nitrogen atom is integrated into the bicyclic framework.

Structural Characteristics:

  • Molecular Formula: C8H15N
  • Molecular Weight: 125.21 g/mol
  • InChI Key: IBODJKKYTBNWTD-UHFFFAOYSA-N
  • SMILES Notation: C1CCC2(CC1)CNC2

The spiro structure contributes to its unique three-dimensional conformation, which can influence its interaction with biological targets .

Chemical Reactions Analysis

7-Oxa-2-azaspiro[3.5]nonane can undergo various chemical transformations, making it versatile in synthetic organic chemistry.

Types of Reactions:

  1. Oxidation Reactions:
    • The compound can be oxidized to introduce functional groups such as ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  2. Reduction Reactions:
    • Reduction can modify the spiro ring system using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions:
    • Nucleophilic substitutions can occur where substituents replace the tert-butyl group under basic or acidic conditions .

These reactions enable the modification of the compound's structure, potentially enhancing its biological activity or altering its pharmacokinetic properties.

Mechanism of Action

The mechanism of action for 7-Oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets within biological systems.

Biological Activity:

  • As a precursor for compounds that inhibit epidermal growth factor receptor activity, it modulates signaling pathways crucial for cell proliferation and survival.
  • Its structural properties allow it to fit into active sites of enzymes or receptors, leading to alterations in their function, which can have therapeutic implications .
Physical and Chemical Properties Analysis

7-Oxa-2-azaspiro[3.5]nonane exhibits several notable physical and chemical properties:

Physical State:

  • Typically exists as a solid or semi-solid.

Solubility:

  • Solubility characteristics depend on the solvent used; polar solvents generally enhance solubility due to the presence of nitrogen and oxygen atoms in the structure.

Stability:

  • The compound's stability can vary based on environmental conditions such as temperature and pH .

These properties are crucial for determining the compound's behavior in biological systems and during synthetic processes.

Applications

The applications of 7-Oxa-2-azaspiro[3.5]nonane span various fields within science and industry:

  1. Pharmaceutical Development:
    • Used as an intermediate in synthesizing drugs targeting respiratory syncytial virus and other conditions related to epidermal growth factor receptor activity.
  2. Organic Synthesis:
    • Serves as a building block for more complex organic molecules due to its unique structural features.
  3. Agrochemicals:
    • Investigated for potential use in developing agrochemical products owing to its structural versatility .

Properties

CAS Number

194157-10-3

Product Name

7-Oxa-2-azaspiro[3.5]nonane

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2

InChI Key

WZFOPYGRZNUWSP-UHFFFAOYSA-N

SMILES

C1COCCC12CNC2

Canonical SMILES

C1COCCC12CNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.